molecular formula C9H19NO B1485734 trans-2-[Butyl(methyl)amino]cyclobutan-1-ol CAS No. 2165749-32-4

trans-2-[Butyl(methyl)amino]cyclobutan-1-ol

Cat. No. B1485734
CAS RN: 2165749-32-4
M. Wt: 157.25 g/mol
InChI Key: DEFFDPOQDVZAJX-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-2-[Butyl(methyl)amino]cyclobutan-1-ol (TBC) is a cyclic organic compound that has been widely studied for its potential applications in the fields of science and medicine. TBC has been found to have a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for use in laboratory experiments.

Scientific Research Applications

Synthesis and Structural Analysis

  • Stereoselective Synthesis and Structural Study : The stereoselective synthesis of derivatives of 2-aminocyclobutane-1-carboxylic acid led to the preparation of highly rigid beta-peptides. These compounds exhibit strong intramolecular hydrogen bonds, resulting in cis-fused octane structural units that confer high rigidity. This study highlights the potential of cyclobutane rings as structure-promoting units in both monomers and dimers (Izquierdo et al., 2005).

  • 12-Helix Folding : The folding of oligomers of trans-2-aminocyclobutane carboxylic acid into a well-defined 12-helical conformation in both solution and solid state was observed, showcasing the structural preferences and potential applications in designing novel peptides and foldamers (Fernandes et al., 2010).

  • Efficient Synthesis of Cyclobutane Derivatives : The preparation of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid demonstrates the potential for creating diverse cyclobutane-based compounds. This research offers insights into the synthesis of enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides, expanding the toolbox for developing novel bioactive molecules (Izquierdo et al., 2002).

Biomedical Applications

  • Cyclobutane Analogues of GABA : The synthesis and evaluation of cis-and trans-3-aminocyclobutane-1-carboxylic acid as conformationally restricted analogs of GABA revealed differences in GABA-like activity. This research contributes to understanding the structural requirements for the interaction with GABA receptors, potentially leading to the development of new therapeutic agents (Allan et al., 1980).

  • Transport Mechanism and Intracellular Fate in Cancer : The study of trans-1-amino-3-18F-fluorocyclobutane carboxylic acid in prostate cancer cells aimed to clarify its transport mechanism and intracellular fate. This research sheds light on the potential use of cyclobutane derivatives as imaging agents in cancer diagnostics, highlighting the role of specific amino acid transporters in the uptake of these compounds (Okudaira et al., 2011).

properties

IUPAC Name

(1R,2R)-2-[butyl(methyl)amino]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-3-4-7-10(2)8-5-6-9(8)11/h8-9,11H,3-7H2,1-2H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFFDPOQDVZAJX-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1CCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(C)[C@@H]1CC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[Butyl(methyl)amino]cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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